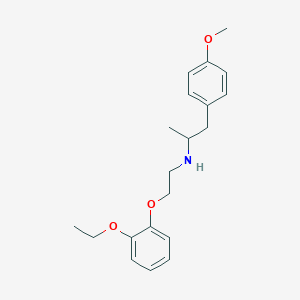

N-(2-(2-ethoxyphenoxy)ethyl)-1-(4-methoxyphenyl)propan-2-amine

Description

Chemical Structure: The compound N-(2-(2-ethoxyphenoxy)ethyl)-1-(4-methoxyphenyl)propan-2-amine (IUPAC name) is a secondary amine featuring a 4-methoxyphenyl group attached to a propan-2-amine backbone, with an additional 2-ethoxyphenoxyethyl substituent on the nitrogen atom. Its hydrochloride salt form, (2RS)-N-[2-(2-ethoxyphenoxy)ethyl]-1-(4-methoxyphenyl)propan-2-amine hydrochloride, is commercially available as a pharmaceutical intermediate .

Properties

IUPAC Name |

N-[2-(2-ethoxyphenoxy)ethyl]-1-(4-methoxyphenyl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3/c1-4-23-19-7-5-6-8-20(19)24-14-13-21-16(2)15-17-9-11-18(22-3)12-10-17/h5-12,16,21H,4,13-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSHYZYWVDSBOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCNC(C)CC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-ethoxyphenoxy)ethyl)-1-(4-methoxyphenyl)propan-2-amine typically involves the following steps:

Formation of the Ethoxyphenoxy Intermediate: This step involves the reaction of 2-ethoxyphenol with an appropriate alkylating agent under basic conditions to form the ethoxyphenoxy intermediate.

Coupling with the Amine: The ethoxyphenoxy intermediate is then reacted with 1-(4-methoxyphenyl)propan-2-amine under suitable conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-ethoxyphenoxy)ethyl)-1-(4-methoxyphenyl)propan-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2-ethoxyphenoxy)ethyl)-1-(4-methoxyphenyl)propan-2-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound may be explored for its potential as a drug candidate. Its structure could be optimized to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings. Its unique chemical properties could be leveraged to create materials with specific characteristics, such as improved durability or resistance to environmental factors.

Mechanism of Action

The mechanism of action of N-(2-(2-ethoxyphenoxy)ethyl)-1-(4-methoxyphenyl)propan-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Amphetamines

1-(4-Methoxyphenyl)propan-2-amine (4-Methoxyamphetamine, PMA)

- Structure: Lacks the ethoxyphenoxyethyl group; simpler 4-methoxyphenylpropan-2-amine backbone.

- Activity: Acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) with stimulant and hallucinogenic effects .

- Key Difference: The ethoxyphenoxyethyl group in the target compound likely reduces CNS penetration, altering pharmacokinetics compared to PMA .

1-(4-Methoxyphenyl)-N-methyl-propan-2-amine (PMMA)

- Structure : Methyl substitution on the amine nitrogen.

- Activity : Neurotoxic psychoactive substance with higher affinity for serotonin transporters (SERT) than dopamine transporters (DAT) .

- Comparison : The target compound’s bulkier N-substituent may reduce SERT/DAT affinity but enhance α-adrenergic receptor interactions .

N-Substituted Propan-2-amines with Aromatic Moieties

N-Benzyl-1-(4-methoxyphenyl)propan-2-amine Hydrochloride

- Structure: Benzyl group replaces the ethoxyphenoxyethyl chain.

- Application : Used as a reference standard in impurity profiling (e.g., Formoterol synthesis) .

- Key Difference: The benzyl group increases lipophilicity, whereas the ethoxyphenoxyethyl group introduces ether linkages, enhancing solubility .

(S)-N-(1-([1,1'-Biphenyl]-4-yl)-2-phenylethyl)-2-(4-methoxyphenyl)propan-2-amine (3ea)

- Structure : Bulky biphenyl and phenyl groups on the amine nitrogen.

- Activity : Demonstrates stereospecific binding to G-protein-coupled receptors (GPCRs), with [α]D²⁰ = −57.45 .

- Comparison: The target compound’s ethoxyphenoxyethyl group may offer a balance between steric bulk and metabolic stability .

Adrenergic Receptor-Targeting Compounds

Tamsulosin (5-(2-((2-Ethoxyphenoxy)ethyl)amino)propyl−2-methoxybenzenesulfonamide)

Structural and Pharmacological Data Table

Stereochemical Considerations

Racemic mixtures (2RS) may exhibit mixed α/β activity, as seen in other amines . Stereochemical purity is critical for avoiding off-target effects, as demonstrated by the meso diastereomer issues in clandestine PMA synthesis .

Biological Activity

N-(2-(2-ethoxyphenoxy)ethyl)-1-(4-methoxyphenyl)propan-2-amine, also known as Tamsulosin Hydrochloride Impurity H, is a compound with notable biological activity. Its structure features a phenoxy group, which has been identified as crucial for various pharmacological effects. This article explores the biological activity of this compound, including its mechanisms, therapeutic implications, and relevant case studies.

- Molecular Formula : C20H27ClN2O3

- Molecular Weight : 365.89 g/mol

- IUPAC Name : N-[2-(2-ethoxyphenoxy)ethyl]-1-(4-methoxyphenyl)propan-2-amine; hydrochloride

- CAS Number : 1329611-47-3

Biological Activity

The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes. Key findings include:

1. Dopamine Receptor Interaction

Research has shown that compounds with similar structures can selectively activate dopamine receptors, particularly the D3 receptor. This activation leads to β-arrestin translocation and G protein activation, indicating potential neuroprotective effects against neurodegeneration .

2. Antitumor Activity

The phenoxy moiety in related compounds has been linked to significant anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by affecting key signaling pathways such as Akt/mTOR and ERK . For instance, one study reported an IC50 value of 3.84 μM against HepG2 hepatocellular carcinoma cells, demonstrating the compound's potential as an anticancer agent .

3. Neuroprotective Effects

In models of neurodegeneration, compounds similar to this compound have shown the ability to protect dopaminergic neurons from damage, suggesting a role in treating neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects include:

- Receptor Binding : The phenoxy group enhances binding affinity to specific receptors, facilitating interaction with dopamine and NMDA receptors.

- Signal Transduction Modulation : By inhibiting pathways like Akt/mTOR and ERK, the compound can alter cell survival and proliferation dynamics.

Case Study 1: Anticancer Activity

A study evaluated the effectiveness of a phenoxy-substituted compound similar to this compound against various cancer cell lines. The results demonstrated significant cytotoxicity, with the compound inducing G1 phase arrest and apoptosis in a dose-dependent manner .

Case Study 2: Neuroprotective Effects

In a rat model of NMDA-induced neurotoxicity, administration of compounds with similar structures resulted in reduced neuronal loss in the hippocampus. This suggests that the phenoxy moiety may play a critical role in neuroprotection .

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for N-(2-(2-ethoxyphenoxy)ethyl)-1-(4-methoxyphenyl)propan-2-amine, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions. A common approach includes:

- Step 1 : Alkylation of 4-methoxyphenylacetone with 2-(2-ethoxyphenoxy)ethyl chloride under basic conditions to form the tertiary amine backbone.

- Step 2 : Purification via column chromatography (e.g., silica gel with ethyl acetate/cyclohexane gradients) to isolate intermediates.

- Step 3 : Structural confirmation using NMR (e.g., ^1H, ^13C) and high-resolution mass spectrometry (HRMS) .

Q. Key Considerations :

- Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts like N-oxide derivatives.

- Monitor reaction progress using TLC with UV visualization for amine intermediates .

Q. How can the stereochemical configuration of this compound be resolved, and what analytical methods are critical?

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers.

- X-ray Crystallography : For absolute configuration determination, co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to assign stereochemistry .

Note : Diastereomeric impurities may arise during synthesis; quantify them using hyphenated techniques like LC-MS .

Q. What are the primary challenges in achieving high-purity batches, and how can they be addressed?

- Common Impurities :

- Byproducts : Unreacted 2-(2-ethoxyphenoxy)ethyl chloride or over-alkylated derivatives.

- Degradants : Hydrolysis products under acidic/basic conditions (e.g., cleavage of the ethoxy group).

- Mitigation Strategies :

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact biological activity in related compounds?

- Case Study : Replace the ethoxy group with methoxy in analogs.

- Experimental Design :

- Perform comparative molecular docking (AutoDock Vina) against serotonin/dopamine receptors.

- Validate with in vitro assays (e.g., radioligand binding) to quantify affinity changes .

Q. How can contradictory data in crystallographic vs. spectroscopic stereochemical assignments be resolved?

- Scenario : Discrepancies between X-ray (absolute configuration) and NMR-derived NOE (relative configuration).

- Resolution Workflow :

Example : In a 2022 study, a meso diastereomer of a similar compound was misassigned via NMR but corrected via X-ray .

Q. What computational methods are effective for predicting the physicochemical properties of this compound?

- Lipophilicity (LogP) : Use fragment-based methods (e.g., XLogP3) or quantum mechanical calculations (COSMO-RS).

- pKa Prediction : Employ MarvinSketch or ACD/Labs pKa DB to estimate basicity of the amine group (predicted pKa ~9.5).

- Solubility : Apply Hansen solubility parameters (HSPiP software) to identify optimal solvents (e.g., DMSO for assays) .

Q. What are the methodological best practices for detecting trace impurities in pharmaceutical formulations containing this compound?

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the ethoxyphenoxy moiety?

- SAR Strategy :

- Synthesize analogs with substituent variations (e.g., halogenation at the phenyl ring, alkyl chain elongation).

- Test in vitro activity (e.g., enzyme inhibition, receptor binding) and correlate with computed descriptors (e.g., Hammett σ values).

- Data Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.